Cas no 851916-39-7 ((1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid)
(1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid
- (1S,4S)-4-(2,5-diMethyl-1H-pyrrol-1-yl)-1-(propan-2-yl)cyclopent-2-ene-1-carboxylic acid
- (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-ene-1-carboxylic acid
- (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)1-isopropylcyclopent-2-ene-1-carboxylic acid
- 851916-39-7
- (1S,4S)-4-(2,5-dimethylpyrrol-1-yl)-1-propan-2-ylcyclopent-2-ene-1-carboxylic acid
- (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopentene-2-carboxylic acid
- SCHEMBL1964495
- YXAJQLUEPZZFJT-HIFRSBDPSA-N
- E80316
- AKOS015924662
-
- MDL: MFCD16990463
- Inchi: 1S/C15H21NO2/c1-10(2)15(14(17)18)8-7-13(9-15)16-11(3)5-6-12(16)4/h5-8,10,13H,9H2,1-4H3,(H,17,18)/t13-,15+/m1/s1
- InChI Key: YXAJQLUEPZZFJT-HIFRSBDPSA-N
- SMILES: OC([C@]1(C=C[C@H](C1)N1C(C)=CC=C1C)C(C)C)=O
Computed Properties
- Exact Mass: 247.157228913g/mol
- Monoisotopic Mass: 247.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 42.2Ų
(1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K05831-10g |
(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid |
851916-39-7 | >95% | 10g |
$1495 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075928-1g |
(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid |
851916-39-7 | 98% | 1g |
¥861.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075928-5g |
(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid |
851916-39-7 | 98% | 5g |
¥1932.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075928-25g |
(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid |
851916-39-7 | 98% | 25g |
¥3194.00 | 2024-07-28 |
(1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid
Chemical Profile of (1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid (CAS No. 851916-39-7)
CAS No. 851916-39-7 refers to a specialized organic compound belonging to the class of cyclopentenone derivatives. This molecule, (1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a cyclopentene ring fused with a pyrrole moiety, along with specific stereochemical configurations at the 1S and 4S positions, makes this compound a promising candidate for further investigation in drug discovery and therapeutic applications.
The stereochemistry of this compound is particularly noteworthy. The (1S,4S) configuration suggests a carefully controlled synthesis process, which is often crucial for achieving desired biological outcomes. In the realm of pharmaceuticals, stereochemistry plays a pivotal role in determining the efficacy and selectivity of a drug. The specific arrangement of substituents around the cyclopentene ring and the pyrrole ring can influence how the molecule interacts with biological targets, such as enzymes or receptors.
The pyrrole ring in this compound is a heterocyclic aromatic structure that is commonly found in various bioactive natural products and pharmaceuticals. Pyrroles are known for their ability to participate in hydrogen bonding and hydrophobic interactions, which are essential for binding to biological targets. Additionally, the dimethyl substitution at the 2,5 positions of the pyrrole ring introduces additional steric and electronic effects that can modulate the compound's biological activity. These substituents can influence the molecule's solubility, metabolic stability, and binding affinity.
The isopropyl group attached to the cyclopentene ring at the 1-position further contributes to the compound's structural complexity. This bulky group can affect the molecule's conformation and interactions with biological targets. In drug design, such substituents are often strategically placed to enhance binding affinity or to improve pharmacokinetic properties.
Recent research in medicinal chemistry has highlighted the importance of cyclopentenone derivatives in developing novel therapeutic agents. These compounds have shown promise in various pharmacological contexts, including anti-inflammatory, anti-cancer, and antimicrobial applications. The unique structural features of (1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid make it an intriguing candidate for further exploration in these areas.
In particular, studies have demonstrated that cyclopentenone derivatives can exhibit significant anti-inflammatory properties by modulating inflammatory pathways such as NF-κB and MAPK signaling. The presence of a hydroxyl group in many cyclopentenones is known to contribute to their bioactivity by forming hydrogen bonds with target proteins. While this specific compound does not contain a hydroxyl group, its structural analogs have shown promising results in preclinical studies.
The carboxylic acid moiety at the 2-position of the cyclopentene ring is another important feature of this compound. Carboxylic acids are commonly found in pharmaceuticals due to their ability to form hydrogen bonds and their role as leaving groups in biochemical reactions. This functional group can also influence the compound's solubility and metabolic stability.
Advances in synthetic chemistry have enabled more efficient and scalable production methods for complex molecules like (1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid. Techniques such as asymmetric synthesis and chiral resolution have been instrumental in obtaining enantiomerically pure compounds with desired stereochemical configurations. These methods are crucial for ensuring that the synthesized compounds exhibit predictable biological activities.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals where its unique structural features could provide advantages over existing compounds. For instance, its ability to interact with biological targets might make it useful as an intermediate in synthesizing novel pesticides or herbicides.
Future research directions may include investigating the compound's interactions with specific enzymes or receptors using computational modeling and experimental techniques. High-throughput screening (HTS) could also be employed to identify new therapeutic applications or to optimize its pharmacological properties.
In conclusion,(1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid (CAS No. 851916-39-7) represents a structurally complex and biochemically interesting molecule with potential applications in medicinal chemistry and beyond. Its unique combination of stereochemistry, functional groups, and heterocyclic moieties makes it a valuable subject for further investigation.
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